(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone
CAS No.:
Cat. No.: VC20137468
Molecular Formula: C19H14ClNO4
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone -](/images/structure/VC20137468.png)
Specification
Molecular Formula | C19H14ClNO4 |
---|---|
Molecular Weight | 355.8 g/mol |
IUPAC Name | (6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-[5-(4-chlorophenyl)furan-2-yl]methanone |
Standard InChI | InChI=1S/C19H14ClNO4/c20-12-3-1-11(2-4-12)15-5-6-16(25-15)19(22)13-9-17-18(10-14(13)21)24-8-7-23-17/h1-6,9-10H,7-8,21H2 |
Standard InChI Key | WODFTTFTYJPCIM-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Introduction
(7-Amino-2,3-dihydrobenzo[b] dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone is a complex organic compound featuring a benzo[b] dioxin core with an amino group at the 7-position and a furan ring linked to a chlorophenyl group at the 5-position. This intricate structure suggests potential for various biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of this compound can be approached via several methodologies, often involving multiple synthetic steps. These methods require careful control of reaction conditions to ensure high yields and purity. The chemical reactivity of the compound can be explored through various types of reactions, including nucleophilic substitution and addition reactions, which are essential for modifying its structure for specific applications.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including potential anticancer and antimicrobial effects. The biological activity of (7-Amino-2,3-dihydrobenzo[b] dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone warrants further investigation through high-throughput screening assays to evaluate its efficacy against specific targets.
Compound | Structural Features | Notable Activities |
---|---|---|
7-Aminoquinoline | Amino group on quinoline | Antimicrobial and anticancer |
Benzodioxole derivatives | Dioxole core without furan | Antioxidant and anti-inflammatory |
Furan-containing heterocycles | Furan ring with different substituents | Antiviral and anticancer |
Interaction Studies and Mechanism of Action
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies could involve binding assays and molecular modeling to provide insights into optimizing the compound for enhanced efficacy and selectivity.
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